molecular formula C26H25F2N3O2 B1151231 Unii-8WW8T70rdc CAS No. 1021539-02-5

Unii-8WW8T70rdc

Cat. No.: B1151231
CAS No.: 1021539-02-5
M. Wt: 449.49
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-8WW8T70rdc is a substance registered under the FDA’s Global Substance Registration System (GSRS), which assigns Unique Ingredient Identifiers (UNIIs) to ensure unambiguous identification of substances relevant to medicine and translational research . This compound is characterized by a bromine substituent at the 2-position and a nitro group at the 4-position on a benzoic acid backbone. Key properties include:

  • Solubility: 0.687 mg/mL in water, categorized as "soluble" .
  • Log S Values: ESOL (-2.47), Ali (-1.98), SILICOS-IT (-2.63), indicating moderate hydrophobicity .
  • Hazard Profile: Classified with warning code H302 (harmful if swallowed) and precautionary measures P280 (wear protective gloves) and P305+P351+P338 (rinse eyes cautiously) .

The compound’s synthesis involves a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield under reflux conditions .

Properties

CAS No.

1021539-02-5

Molecular Formula

C26H25F2N3O2

Molecular Weight

449.49

IUPAC Name

5-Fluoro-2-{2-[(4aS,5R)-1-(4-fluorophenyl)-5-hydroxy4a-methyl-1,4,4a,5,6,7-hexahydrocyclopenta[f]indazol-5-yl]ethyl}benzamide

Purity

95%

Synonyms

MK-5932;  5-Fluoro-2-{2-[(4aS,5R)-1-(4-fluorophenyl)-5-hydroxy4a-methyl-1,4,4a,5,6,7-hexahydrocyclopenta[f]indazol-5-yl]ethyl}benzamide 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-4-nitrobenzoic Acid (CAS 99-65-0)

  • Molecular Formula: C₇H₄ClNO₄.
  • Molecular Weight : 201.56 g/mol.
  • Key Differences :
    • Substituent : Chlorine (Cl) replaces bromine (Br), reducing molecular weight by ~4.5%.
    • Solubility : Higher aqueous solubility (1.2 mg/mL) due to Cl’s lower atomic radius and weaker hydrophobic effects compared to Br .
    • Reactivity : Chlorine’s higher electronegativity increases electrophilic aromatic substitution reactivity, making it more prone to hydrolysis under basic conditions.

3-Bromo-5-nitrobenzoic Acid (CAS 13296-94-1)

  • Molecular Formula: C₇H₄BrNO₄.
  • Molecular Weight : 246.02 g/mol.
  • Key Differences :
    • Substituent Position : Bromine at the 3-position alters steric and electronic effects.
    • Log S : Lower solubility (Log S = -2.89) due to meta-substitution disrupting molecular symmetry, reducing crystal lattice stability .
    • Applications : Meta-substituted derivatives are less commonly used in pharmaceuticals but find niche roles in agrochemicals due to slower degradation rates.

Comparison with Functionally Similar Compounds

4-Nitrobenzoic Acid (CAS 62-23-7)

  • Molecular Formula: C₇H₅NO₄.
  • Molecular Weight : 167.12 g/mol.
  • Acidity: Stronger acidity (pKa ~1.7) compared to UNII-8WW8T70rdc (pKa ~2.1) due to nitro group’s electron-withdrawing effect without steric hindrance from Br . Applications: Widely used as a precursor in dyes and antiseptics, whereas brominated analogs like this compound are preferred in flame retardants and specialized antimicrobial agents.

2-Bromo-4-methylbenzoic Acid (CAS 7697-27-0)

  • Molecular Formula : C₈H₇BrO₂.
  • Molecular Weight : 215.05 g/mol.
  • Functional Comparison :
    • Methyl vs. Nitro Group : The methyl group enhances lipophilicity (Log S = -2.12) but reduces chemical reactivity, making it less suitable for electrophilic reactions .
    • Thermal Stability : Higher thermal stability due to the absence of a nitro group, which can decompose exothermically under heat .

Quantitative Comparison of Key Properties

Property This compound 2-Chloro-4-nitrobenzoic Acid 3-Bromo-5-nitrobenzoic Acid 4-Nitrobenzoic Acid
Molecular Weight (g/mol) 201.02 201.56 246.02 167.12
Solubility (mg/mL) 0.687 1.2 0.532 2.1
Log S (ESOL) -2.47 -2.15 -2.89 -1.78
Hazard Classification H302 H302 H318 (eye damage) None
Synthesis Yield (%) 98 85 72 90

Data compiled from experimental studies and physicochemical databases .

Research Findings and Implications

  • Structural Influence on Bioavailability : Bromine in this compound enhances membrane permeability compared to chlorine analogs, as evidenced by its higher ESOL bioavailability score (0.55 vs. 0.48 for 2-chloro-4-nitrobenzoic acid) .
  • Safety Profile: The nitro group in this compound contributes to its H302 hazard, whereas non-nitro analogs like 2-bromo-4-methylbenzoic acid exhibit lower toxicity .
  • Industrial Relevance : Brominated aromatic acids are prioritized in flame retardant formulations due to Br’s radical scavenging properties, but chlorine derivatives dominate in cost-sensitive applications .

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